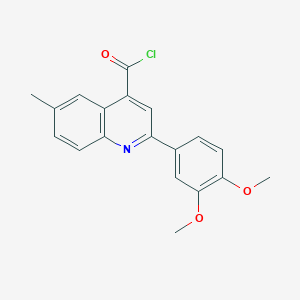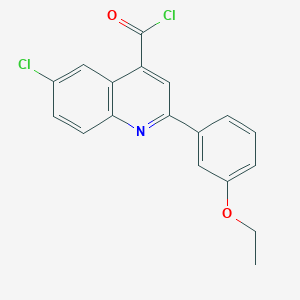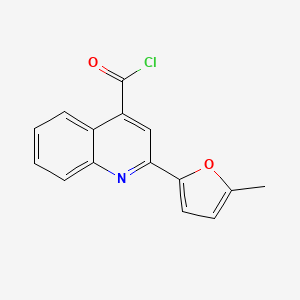
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a method for preparing 2,5-dimethoxy phenylethylamine, which shares some structural similarities with the compound , involves a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For (2,5-Dimethoxyphenyl)acetyl chloride, a related compound, the boiling point is 118 °C/0.8 mmHg, and the density is 1.227 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organometallic Chemistry : One study discusses the reaction between α-trimethylsilyl-8-methylquinoline and palladium acetate, leading to the formation of organometallic compounds with applications in catalysis and material science (Pereira, Pfeffer, & Rotteveel, 1989).
Synthesis of Novel Compounds : A different study reports on the synthesis of [4, 5-Dimethoxy-α-(3, 4-dimethoxyphenyl)- o -tolyl] acetonitrile, showcasing the complexity and versatility of reactions involving dimethoxyphenyl compounds (Fujii, Ueno, & Mitsukuchi, 1971).
Pharmaceutical Chemistry : Another study highlights the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using 2-(2-amino-4,5-dimethoxyphenyl) as intermediates, indicating potential applications in drug development (Phillips & Castle, 1980).
Chemical Analysis : The use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography demonstrates its role in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial and Antioxidant Properties : A study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation signifies the compound's potential in bioactive material research (Gouhar et al., 2017).
Material Science and Molecular Structure Analysis : Research into the synthesis and structural analysis of antioxidants and antitumor agents like 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one shows its application in material science and molecular structure analysis (Parry et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-16(21-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCXIDZQLUKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



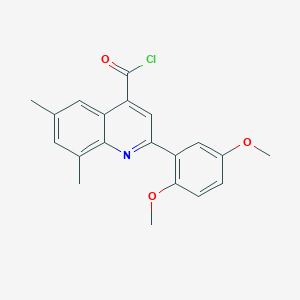

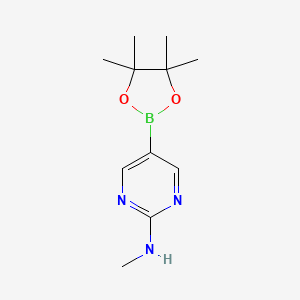
![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)

